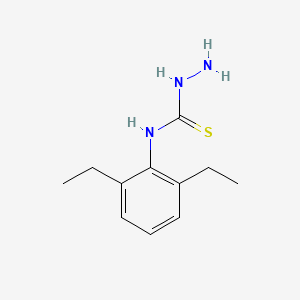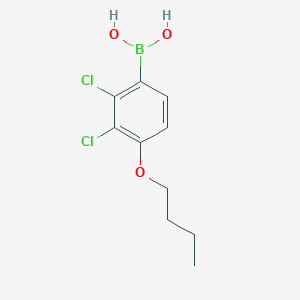
4-Butoxy-2,3-dichlorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-2,3-dichlorophenylboronic acid is a type of organoborane compound. It has a CAS Number of 2096339-74-9 and a molecular weight of 262.93 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids like 4-Butoxy-2,3-dichlorophenylboronic acid often involves the addition of organometallic reagents to boranes . Protodeboronation, a process not well developed for alkyl boronic esters, has been reported for 1°, 2°, and 3° alkyl boronic esters using a radical approach .Molecular Structure Analysis
The molecular structure of 4-Butoxy-2,3-dichlorophenylboronic acid is represented by the InChI code1S/C10H13BCl2O3/c1-2-3-6-16-8-5-4-7 (11 (14)15)9 (12)10 (8)13/h4-5,14-15H,2-3,6H2,1H3 . This indicates the presence of carbon, hydrogen, boron, chlorine, and oxygen atoms in the molecule. Chemical Reactions Analysis
Boronic acids, including 4-Butoxy-2,3-dichlorophenylboronic acid, are valuable building blocks in organic synthesis. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
4-Butoxy-2,3-dichlorophenylboronic acid is a solid substance . It has a molecular weight of 262.93 . The boiling point of a similar compound, 4-Butoxy-3-chlorophenylboronic acid, is reported to be 376.1°C at 760 mmHg .Aplicaciones Científicas De Investigación
Infrared and Raman Spectrum, Molecular Structure, and Theoretical Calculation of 3,4-Dichlorophenylboronic Acid
This study presents the experimental and theoretical structures and vibrations of 3,4-dichlorophenylboronic acid. It included Fourier Transform Infrared spectra and Fourier Transform Raman spectra of the molecule in the solid phase. The study identified four conformers of the molecule and diagnosed the most stable one. It also provided complete assignments of the vibrations using total energy distribution and scaled quantum mechanics methods. The research could be indirectly relevant for understanding the vibrational and molecular structure characteristics of 4-Butoxy-2,3-dichlorophenylboronic acid, given the structural similarities between the compounds (Kurt et al., 2009).
Facile Synthesis of Highly Active Co(II) and Fe(II) Phthalocyanine Catalysts for Aerobic Oxidation of Phenolic Compounds
This paper discusses the synthesis of 2,3-dichlorophenoxy substituted cobalt and iron phthalocyanines and their use as efficient catalysts for aerobic oxidation of nitrophenols. The catalysts were characterized by various spectroscopies, and the study explored the best reaction conditions, oxidant ratio, temperature, and oxidant type with different nitrophenols. The findings of this research might provide insights into the catalytic and reactive properties of chlorophenoxy compounds, which could be extrapolated or considered when studying 4-Butoxy-2,3-dichlorophenylboronic acid (Saka et al., 2015).
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are generally known for their ability to form reversible covalent complexes with compounds containing 1,2 or 1,3-diol motifs .
Mode of Action
The mode of action of 4-Butoxy-2,3-dichlorophenylboronic acid is likely related to its boronic acid moiety. Boronic acids are known to form reversible covalent complexes with compounds containing 1,2 or 1,3-diol motifs . This property allows them to interact with a variety of biological targets, potentially leading to various biochemical effects.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction. This suggests that the compound may be involved in the modification of organic molecules, potentially affecting various biochemical pathways.
Result of Action
Given its potential role in Suzuki-Miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which could have various effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-Butoxy-2,3-dichlorophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy in Suzuki-Miyaura cross-coupling reactions may be influenced by the presence of a transition metal catalyst .
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Direcciones Futuras
Borinic acids, a subclass of organoborane compounds that include 4-Butoxy-2,3-dichlorophenylboronic acid, are being studied for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs have been reported .
Propiedades
IUPAC Name |
(4-butoxy-2,3-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEAGLCIPVWOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCC)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431167.png)

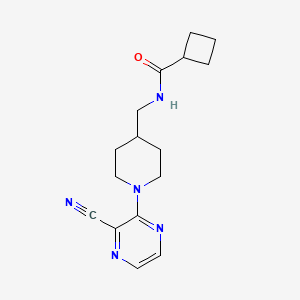
![2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide](/img/structure/B2431170.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide](/img/structure/B2431175.png)
![2-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2431178.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2431180.png)
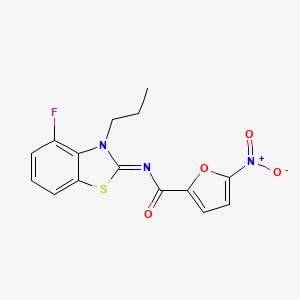
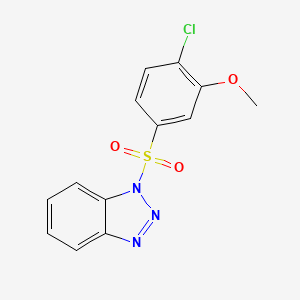

![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)
